Cas no 656-03-1 (2-ethyl-1,4-difluorobenzene)

2-ethyl-1,4-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-ethyl-1,4-difluoro-
- 2-ethyl-1,4-difluorobenzene
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- MDL: MFCD22490707
- Inchi: 1S/C8H8F2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
- InChI Key: SMWZLURIVGDUAU-UHFFFAOYSA-N
- SMILES: C1(F)=CC=C(F)C=C1CC
Computed Properties
- Exact Mass: 142.05940658g/mol
- Monoisotopic Mass: 142.05940658g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
2-ethyl-1,4-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329582-0.5g |
2-ethyl-1,4-difluorobenzene |
656-03-1 | 0.5g |
$1440.0 | 2023-09-04 | ||
Enamine | EN300-329582-2.5g |
2-ethyl-1,4-difluorobenzene |
656-03-1 | 2.5g |
$2940.0 | 2023-09-04 | ||
Oakwood | 105468-250mg |
2-Ethyl-1,4-difluorobenzene |
656-03-1 | 98% | 250mg |
$170.00 | 2023-09-16 | |
Oakwood | 105468-5g |
2-Ethyl-1,4-difluorobenzene |
656-03-1 | 98% | 5g |
$1230.00 | 2023-09-16 | |
Ambeed | A1095832-1g |
2-Ethyl-1,4-difluorobenzene |
656-03-1 | 95% | 1g |
$1084.0 | 2024-04-18 | |
Enamine | EN300-329582-1.0g |
2-ethyl-1,4-difluorobenzene |
656-03-1 | 1g |
$0.0 | 2023-06-07 | ||
Oakwood | 105468-1g |
2-Ethyl-1,4-difluorobenzene |
656-03-1 | 98% | 1g |
$340.00 | 2023-09-16 | |
Enamine | EN300-329582-10g |
2-ethyl-1,4-difluorobenzene |
656-03-1 | 10g |
$6450.0 | 2023-09-04 | ||
Enamine | EN300-329582-0.25g |
2-ethyl-1,4-difluorobenzene |
656-03-1 | 0.25g |
$1381.0 | 2023-09-04 | ||
Enamine | EN300-329582-10.0g |
2-ethyl-1,4-difluorobenzene |
656-03-1 | 10.0g |
$6450.0 | 2023-02-23 |
2-ethyl-1,4-difluorobenzene Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 2-ethyl-1,4-difluorobenzene
Comprehensive Guide to 2-Ethyl-1,4-difluorobenzene (CAS No. 656-03-1): Properties, Applications, and Industry Insights
2-Ethyl-1,4-difluorobenzene (CAS No. 656-03-1) is a fluorinated aromatic compound gaining traction in specialty chemical markets due to its unique structural properties. As a derivative of benzene, this organofluorine compound features an ethyl group at the 2-position and fluorine atoms at the 1,4-positions, making it a versatile intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. The growing demand for fluorinated building blocks in drug discovery and liquid crystal formulations has positioned this compound as a subject of research interest.
Recent trends in green chemistry and sustainable fluorination methods have spurred innovations in the production of 2-ethyl-1,4-difluorobenzene. Industry reports highlight its role in developing next-generation OLED materials, where its electron-withdrawing fluorine atoms enhance charge transport efficiency. Researchers also explore its potential in hydrogen storage systems due to the stability of its aromatic ring under moderate conditions.
The compound's physicochemical properties include a molecular weight of 142.15 g/mol, a boiling point of 165–168°C, and moderate solubility in organic solvents like ethanol and dichloromethane. These characteristics make it suitable for nucleophilic aromatic substitution reactions, a frequent query in chemical synthesis forums. Analytical techniques such as GC-MS and NMR spectroscopy are typically employed for purity verification, addressing common quality control questions from manufacturers.
In pharmaceutical applications, 656-03-1 serves as a precursor for biologically active molecules with improved metabolic stability—a hot topic in medicinal chemistry discussions. Its incorporation into PET radiotracers demonstrates utility in diagnostic imaging, aligning with the rising interest in theranostic compounds. The agrochemical sector utilizes its derivatives as intermediates for crop protection agents, particularly those targeting fungal pathogens.
From an industrial perspective, manufacturers emphasize process optimization to reduce byproducts during synthesis—a frequent search term among chemical engineers. Recent patents describe improved catalytic systems for selective fluorination, reflecting the industry's shift toward atom-efficient methodologies. Safety data sheets recommend standard organic chemical handling protocols, with particular attention to vapor pressure management in large-scale operations.
Environmental considerations drive research into degradation pathways of fluorinated aromatics like 2-ethyl-1,4-difluorobenzene. Studies published in Environmental Science & Technology examine its persistence and potential bioremediation strategies, addressing ecological concerns raised by regulatory bodies. This aligns with the increasing search volume for fluorochemical environmental impact assessments.
Market analysts project steady growth for difluorobenzene derivatives, citing expansion in electronic materials and specialty coatings sectors. The compound's compatibility with cross-coupling reactions (a trending topic in synthetic chemistry) further enhances its commercial viability. Quality benchmarks typically require ≥98% purity, with HPLC analysis being the gold standard—a frequent specification requested by procurement specialists.
Academic laboratories employ 656-03-1 in structure-activity relationship studies, particularly when investigating fluorine effects on molecular polarity and bioavailability. The compound's logP value (~2.3) makes it a useful model for lipophilicity optimization in drug design—a subject generating substantial discussion in computational chemistry circles.
Emerging applications include its use as a dielectric fluid additive and in lithium battery electrolytes, capitalizing on its thermal stability and low viscosity. These developments respond to the energy sector's search for high-performance materials with improved safety profiles. Technical datasheets often highlight its flash point (72°C) and autoignition temperature (395°C) for process safety evaluations.
For researchers exploring structure-property relationships, the compound's crystallographic data (monoclinic system, space group P21/c) provides insights into molecular packing effects—a niche but growing area of materials science inquiry. Synchrotron studies reveal how fluorine substitution patterns influence solid-state characteristics, answering specialized queries from X-ray crystallography professionals.
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